molecular formula C13H10ClNO4S B1463277 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid CAS No. 1269090-87-0

2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid

Cat. No.: B1463277
CAS No.: 1269090-87-0
M. Wt: 311.74 g/mol
InChI Key: LRRCSYMCPDPTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a phenylsulfonylamino group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is sulfonylated with benzenesulfonyl chloride in the presence of a base such as pyridine to form the phenylsulfonylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylsulfonylamino group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfinic acid derivatives.

    Hydrolysis: Formation of benzoic acid derivatives.

Scientific Research Applications

2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenylsulfonylamino group can interact with enzymes or proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-aminobenzoic acid: Lacks the phenylsulfonyl group, making it less effective in certain applications.

    4-[(Phenylsulfonyl)amino]benzoic acid: Lacks the chloro group, which can affect its reactivity and biological activity.

    2-Chloro-4-[(methylsulfonyl)amino]benzoic acid: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which can alter its properties.

Uniqueness

2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid is unique due to the presence of both the chloro and phenylsulfonylamino groups. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonamido)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-12-8-9(6-7-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRCSYMCPDPTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.